6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Overview
Description
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is a chemical compound with a complex structure that includes pyrrolidine, thiazole, and nicotinamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Mode of Action
This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which may have downstream effects on tissues that rely heavily on collagen for their structure and function.
Pharmacokinetics
The compound’s efficacy at concentrations of 50 μm or 100 μm suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the content of hydroxyproline, a key component of collagen . This indicates a decrease in the production of stable collagen.
Biochemical Analysis
Biochemical Properties
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to enhance the binding affinity to certain enzymes due to its sp3-hybridization and stereochemistry . This compound has been shown to interact with enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular respiration and energy production . The thiazole ring contributes to the compound’s ability to inhibit or activate specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways . Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . The compound also influences gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of NAD-dependent dehydrogenases, which play a crucial role in cellular respiration and energy production . The compound also affects the flux of metabolites through glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy homeostasis and metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific organelles, such as mitochondria, nuclei, and endoplasmic reticulum, through targeting signals and post-translational modifications . In mitochondria, it can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression and DNA repair . The precise localization of this compound is essential for its role in cellular processes and therapeutic applications .
Preparation Methods
The synthesis of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving thioamide and α-haloketone.
Nicotinamide Coupling: The nicotinamide moiety is coupled to the thiazole ring through an amide bond formation.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are known for their diverse biological activities.
Thiazole Derivatives: Compounds with the thiazole ring, which are studied for their antimicrobial and anticancer properties.
Nicotinamide Derivatives: Compounds containing the nicotinamide moiety, which are important in various biochemical processes.
The uniqueness of this compound lies in its combined structure, which may confer distinct biological activities and applications compared to its individual components.
Properties
IUPAC Name |
6-pyrrolidin-2-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(17-13-15-6-7-19-13)9-3-4-11(16-8-9)10-2-1-5-14-10;/h3-4,6-8,10,14H,1-2,5H2,(H,15,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBXTCRIIEIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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